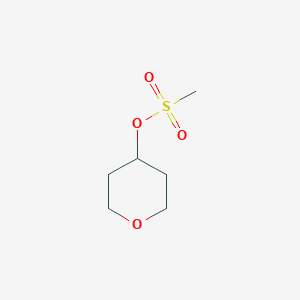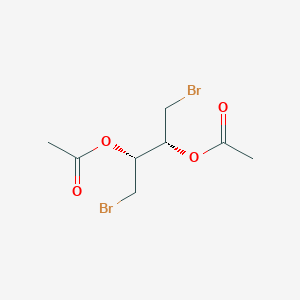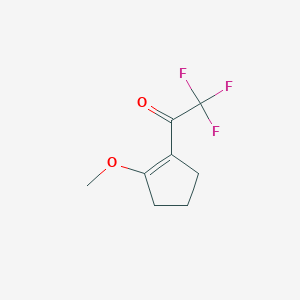
1-(Trifluoroacetyl)-2-methoxycyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoroacetyl)-2-methoxycyclopentene is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclopentene derivative that is commonly used in organic synthesis and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(Trifluoroacetyl)-2-methoxycyclopentene is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity. This compound has been shown to have a potent inhibitory effect on several enzymes, including cholinesterase and acetylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
1-(Trifluoroacetyl)-2-methoxycyclopentene has been shown to have several biochemical and physiological effects. It has been shown to have a potent anti-inflammatory effect, which may be useful in the treatment of various inflammatory diseases. Additionally, this compound has been shown to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Trifluoroacetyl)-2-methoxycyclopentene in lab experiments include its high yield and simplicity of synthesis. Additionally, this compound has unique properties that make it a potential candidate for the development of new materials and drugs. However, there are limitations to the use of this compound in lab experiments. It is highly reactive and can be difficult to handle, requiring specialized equipment and training.
Orientations Futures
There are numerous future directions for the study of 1-(Trifluoroacetyl)-2-methoxycyclopentene. One potential area of research is the development of new materials and drugs based on the unique properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for this compound may lead to increased yield and ease of handling in lab experiments.
Conclusion:
In conclusion, 1-(Trifluoroacetyl)-2-methoxycyclopentene is a chemical compound that has numerous scientific research applications. Its unique properties make it a potential candidate for the development of new materials and drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. The development of new synthesis methods for this compound may also lead to increased yield and ease of handling in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(Trifluoroacetyl)-2-methoxycyclopentene involves the reaction of 2-methoxycyclopentanone with trifluoroacetic anhydride in the presence of a catalyst. This reaction results in the formation of 1-(Trifluoroacetyl)-2-methoxycyclopentene as the main product. This method is widely used in the laboratory due to its simplicity and high yield.
Applications De Recherche Scientifique
1-(Trifluoroacetyl)-2-methoxycyclopentene has numerous scientific research applications. It is commonly used in organic synthesis as a building block for the preparation of various compounds. It is also used in medicinal chemistry as a potential drug candidate due to its unique properties. Additionally, this compound has been studied for its potential use in the development of new materials and as a catalyst in chemical reactions.
Propriétés
Numéro CAS |
158432-46-3 |
|---|---|
Nom du produit |
1-(Trifluoroacetyl)-2-methoxycyclopentene |
Formule moléculaire |
C8H9F3O2 |
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-methoxycyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C8H9F3O2/c1-13-6-4-2-3-5(6)7(12)8(9,10)11/h2-4H2,1H3 |
Clé InChI |
WXHFXYXDADBXDG-UHFFFAOYSA-N |
SMILES |
COC1=C(CCC1)C(=O)C(F)(F)F |
SMILES canonique |
COC1=C(CCC1)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-(2-methoxy-1-cyclopenten-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



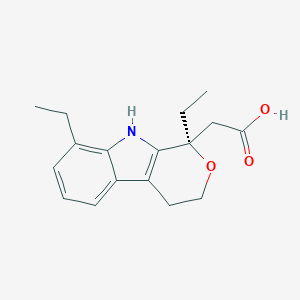

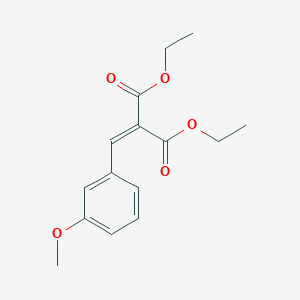
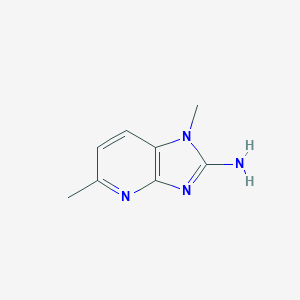
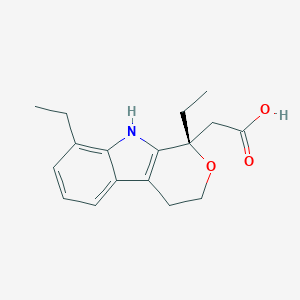
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
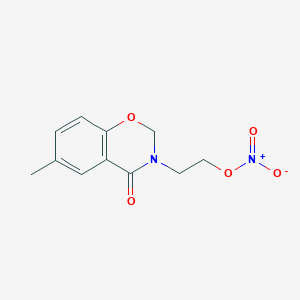
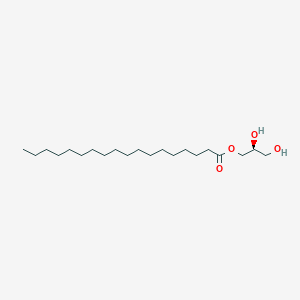
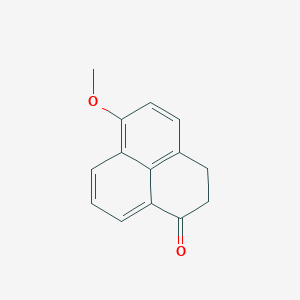

![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
